A Comprehensive Technical Guide to N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: A Pivotal Reagent in Bioconjugation and Radiopharmaceutical Development
A Comprehensive Technical Guide to N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: A Pivotal Reagent in Bioconjugation and Radiopharmaceutical Development
Introduction: Bridging Biology and Radiochemistry
In the intricate landscape of modern drug development and molecular imaging, the ability to selectively label biomolecules with reporter moieties—be it fluorophores, cytotoxic drugs, or radionuclides—is of paramount importance. N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is a critical organotin reagent that serves as a cornerstone in this endeavor, particularly in the fields of radiopharmaceutical chemistry and bioconjugation.[1] Its molecular architecture is elegantly bifunctional: an N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to proteins and peptides, while a strategically positioned tri-n-butylstannyl group acts as a versatile site for the introduction of radiohalogens.[1]
This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool for the creation of sophisticated biomolecular probes and therapeutics. We will delve into the causality behind its utility, providing not just protocols, but the scientific rationale that underpins them.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate are fundamental to its handling, storage, and reactivity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 107759-58-0 | [1][2] |
| Molecular Formula | C₂₃H₃₅NO₄Sn | [2][3][4] |
| Molecular Weight | ~508.2 g/mol | [1][2][3][5] |
| Appearance | Syrupy oil | [4] |
| Purity | ≥ 98% (by NMR) | [4] |
| Canonical SMILES | CCCC(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | [1] |
| InChI Key | LOYKOFHWTNBVBE-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store at 0 - 8 °C; For long-term stability, storage at -80°C in anhydrous DMSO or DMF under an argon overlay is recommended to limit oxidation and hydrolysis. | [3][4] |
Spectroscopic Characterization: The identity and purity of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate are routinely confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Key signals include aromatic protons observed as doublets around δ 7.65 and 8.06 ppm, a singlet for the succinimide protons at approximately δ 2.90 ppm, and a complex multiplet for the 27 protons of the tri-n-butylstannyl group between δ 0.50-2.20 ppm.[6]
-
Infrared (IR): Characteristic absorption bands are observed around 1780 and 1750 cm⁻¹, corresponding to the carbonyl stretching of the succinimidyl ester.[6]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the precise molecular weight.[3]
Synthesis and Purification: A Two-Step Approach
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is typically achieved through a reliable two-step process, which offers good yields and high purity of the final product.[1]
Synthetic Pathway Overview
The synthesis begins with the activation of a commercially available starting material, 4-iodobenzoic acid, followed by a palladium-catalyzed Stille coupling reaction to introduce the organotin moiety.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N-Succinimidyl 4-iodobenzoate
-
Dissolve 4-iodobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add N-hydroxysuccinimide (NHS) (1.0 equivalent) and a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the urea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield N-succinimidyl 4-iodobenzoate.[1]
Step 2: Synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate
-
Dissolve N-succinimidyl 4-iodobenzoate in an appropriate solvent (e.g., anhydrous THF or toluene).
-
Add hexabutylditin (1.1 equivalents) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Heat the mixture under an inert atmosphere (e.g., argon) and stir for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a syrupy oil. The purity should be confirmed by UPLC-MS and ¹H-NMR.[1]
Chemical Reactivity and Mechanism of Action
The utility of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate stems from its dual reactivity, allowing for a two-stage modification of biomolecules.
-
Radiohalogenation via Destannylation: The tri-n-butylstannyl group is susceptible to electrophilic substitution. This allows for the efficient replacement of the stannyl group with a radiohalogen, such as ¹⁸F, ¹²³I, ¹²⁵I, ¹³¹I, or ²¹¹At, using an appropriate oxidizing agent.[1][7] This reaction is rapid and high-yielding, forming the activated, radiolabeled benzoate intermediate.[8]
-
Bioconjugation via Amide Bond Formation: The NHS ester is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine residues on a protein or the N-terminus) under mild, slightly alkaline conditions (pH 7.5-8.5).[9] This reaction forms a stable amide bond, covalently attaching the radiolabeled benzoate moiety to the target biomolecule.[1]
Core Applications in Research and Development
This bifunctional linker is a cornerstone for the indirect radiolabeling of sensitive biomolecules like monoclonal antibodies (mAbs), peptides, and proteins.[1][10] The indirect approach is often superior to direct labeling methods (e.g., using Iodogen or Chloramine-T), which can expose the biomolecule to harsh oxidizing conditions, potentially compromising its biological activity.[8][11]
Key Advantages:
-
Improved in vivo Stability: Biomolecules labeled using this method exhibit significantly lower rates of dehalogenation in vivo. This is evidenced by markedly reduced uptake of radioactivity in the thyroid gland, a common issue with direct iodination methods.[8][11][12]
-
Enhanced Tumor Targeting: The increased stability of the radiolabel leads to higher accumulation in target tissues, such as tumors, and improved tumor-to-normal-tissue ratios.[3][11]
-
Versatility: The stannyl precursor can be used to introduce various radiohalogens, making it a versatile platform for developing agents for different imaging modalities (PET, SPECT) and targeted radiotherapy.[1][7]
Application Workflow: Radioiodination of Monoclonal Antibodies
The following protocol outlines a typical workflow for labeling a monoclonal antibody with a radioiodine isotope using N-Succinimidyl 4-(tri-n-butylstannyl)benzoate.
Detailed Experimental Protocol: Radioiodination
Materials:
-
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate solution in a suitable organic solvent.
-
Sodium iodide ([¹²⁵I]NaI or [¹³¹I]NaI).
-
Oxidizing agent solution (e.g., N-chlorosuccinimide in ethanol).
-
Monoclonal antibody in a suitable buffer (e.g., borate buffer, pH 8.5).
-
C18 silica gel cartridge for purification.
-
Size-exclusion chromatography column (e.g., PD-10).
Procedure:
-
*Synthesis of N-Succinimidyl 4-[I]iodobenzoate: a. To a vial containing the N-Succinimidyl 4-(tri-n-butylstannyl)benzoate solution, add the radioiodide solution. b. Initiate the reaction by adding the oxidizing agent. c. Allow the reaction to proceed for 5-10 minutes at room temperature. The radiochemical yield should be >90%.[8]
-
Purification of the Intermediate: a. Quench the reaction. b. Load the reaction mixture onto a pre-conditioned C18 cartridge. c. Wash the cartridge with water to remove unreacted iodide. d. Elute the desired N-succinimidyl 4-[*I]iodobenzoate with an organic solvent like diethyl ether or ethyl acetate. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Conjugation to the Antibody: a. Reconstitute the dried, activated intermediate in a small volume of solvent (e.g., DMSO). b. Immediately add this solution to the antibody solution (pH 8.5). c. Incubate the mixture for 30 minutes at room temperature with gentle agitation.[8]
-
Purification of the Radiolabeled Antibody: a. Apply the reaction mixture to a size-exclusion column to separate the radiolabeled antibody from small-molecule impurities. b. Collect the protein-containing fractions and determine the radiochemical purity and specific activity.
Comparative Insights: Isomers and Analogs
While N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is highly effective, related compounds have been synthesized to fine-tune properties for specific applications.
-
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE): The meta-isomer of the title compound. It has been extensively used for radiohalogenation and has demonstrated excellent tumor localization and in vivo stability.[8][11] Comparative studies suggest that while both para and meta isomers are effective, their biodistribution profiles may differ due to changes in lipophilicity.[3]
-
N-Succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE): This analog includes a methyl group on the benzoate ring. While it also provides low thyroid uptake, the radioiododestannylation reaction proceeds more slowly than with ATE.[12][13] Furthermore, F(ab')₂ fragments labeled with MATE showed significantly higher kidney uptake, which could be a limitation for certain applications.[12]
-
Trimethylstannyl Analogs (e.g., m-MeATE): Variants using a trimethylstannyl group instead of tributylstannyl have also been developed. These are often used for labeling with different radiohalogens, such as astatine-211, and may offer different reaction kinetics.[3][14]
Conclusion: An Indispensable Tool for Innovation
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is more than just a chemical reagent; it is an enabling technology. Its well-defined, dual-reactive nature provides a robust and reproducible platform for the development of next-generation radiopharmaceuticals and bioconjugates. By facilitating the stable attachment of radiohalogens to sensitive biomolecules, it has significantly advanced the fields of molecular imaging and targeted radiotherapy, offering researchers a reliable method to improve the in vivo performance of their targeted agents. The continued exploration of this and related structures will undoubtedly fuel further innovation in the diagnosis and treatment of disease.
References
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PrepChem.com. Synthesis of N-succinimidyl 4-(tri-n-butylstannyl)benzoate. [Link]
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Garg, P. K., Garg, S., & Zalutsky, M. R. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Nuclear Medicine and Biology, 20(4), 379-387. [Link]
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ResearchGate. N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and potential utility for the radioiodination of monoclonal antibodies. [Link]
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PubChem. N-Succinimidyl-3-(tri-n-butylstannyl)benzoate. [Link]
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Zalutsky, M. R., Noska, M. A., Colapinto, E. V., Garg, P. K., & Vaidyanathan, G. (1989). Enhanced tumor localization and in vivo stability of a monoclonal antibody radioiodinated using N-succinimidyl 3-(tri-n-butylstannyl)benzoate. Cancer Research, 49(19), 5543-5549. [Link]
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Zalutsky, M. R., & Narula, A. S. (1988). Astatination of proteins using an N-succinimidyl tri-n-butylstannyl benzoate intermediate. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 39(3), 227-232. [Link]
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Zalutsky, M. R., & Narula, A. S. (1988). Radiohalogenation of a monoclonal antibody using an N-succinimidyl 3-(tri-n-butylstannyl)benzoate intermediate. Cancer Research, 48(6), 1446-1450. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
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Elgqvist, J., et al. (2000). Chloramine-T in high-specific-activity radioiodination of antibodies using N-succinimidyl-3-(trimethylstannyl)benzoate as an intermediate. Journal of Nuclear Medicine, 41(5), 853-859. [Link]
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